4-(Dimethylamino)-N-(trimethylsilyl)benzamide 4-(Dimethylamino)-N-(trimethylsilyl)benzamide
Brand Name: Vulcanchem
CAS No.: 61511-55-5
VCID: VC15946137
InChI: InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15)
SMILES:
Molecular Formula: C12H20N2OSi
Molecular Weight: 236.38 g/mol

4-(Dimethylamino)-N-(trimethylsilyl)benzamide

CAS No.: 61511-55-5

Cat. No.: VC15946137

Molecular Formula: C12H20N2OSi

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)-N-(trimethylsilyl)benzamide - 61511-55-5

Specification

CAS No. 61511-55-5
Molecular Formula C12H20N2OSi
Molecular Weight 236.38 g/mol
IUPAC Name 4-(dimethylamino)-N-trimethylsilylbenzamide
Standard InChI InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15)
Standard InChI Key CYQBXEAZJQGCEU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)N[Si](C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with two functional groups:

  • A dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring, which introduces electron-donating effects via resonance and inductive mechanisms.

  • A trimethylsilyl group (-Si(CH₃)₃) bonded to the amide nitrogen, imparting steric bulk and lipophilicity.

The interplay between these groups influences electronic distribution, solubility, and reactivity. For example, the dimethylamino group enhances electron density on the benzene ring, potentially stabilizing cationic intermediates in reactions . Meanwhile, the trimethylsilyl group may hinder hydrogen bonding, reducing aqueous solubility compared to unmodified benzamides .

Spectral Characterization

Hypothetical spectral data can be extrapolated from similar compounds:

  • IR Spectroscopy:

    • N-H stretch (amide): ~3300 cm⁻¹ (weakened due to silylation) .

    • C=O stretch (amide I): ~1650 cm⁻¹ .

    • Si-C stretches: ~1250 cm⁻¹ and ~800 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 6.5–7.5 ppm (split into a doublet due to para substitution) .

    • N(CH₃)₂: δ 2.8–3.1 ppm (singlet, 6H) .

    • Si(CH₃)₃: δ 0.1–0.3 ppm (singlet, 9H) .

Synthesis and Modification

Synthetic Routes

Two plausible pathways are proposed based on benzamide and silylation chemistry:

Route 1: Direct Silylation of 4-(Dimethylamino)benzamide

  • Starting Material: 4-(Dimethylamino)benzamide (CAS 6083-47-2) .

  • Reagents: Trimethylsilyl chloride (TMSCl), triethylamine (base).

  • Conditions:

    • Dissolve 4-(Dimethylamino)benzamide in anhydrous THF.

    • Add TMSCl (1.2 eq) and triethylamine (2 eq) under nitrogen.

    • Reflux at 60°C for 12 hours .

  • Workup: Filter, concentrate, and purify via silica gel chromatography.

Route 2: Acylation of Trimethylsilyl Amine

  • Starting Material: 4-(Dimethylamino)benzoyl chloride.

  • Reagents: Trimethylsilyl amine (TMS-NH₂).

  • Conditions:

    • React equimolar quantities in dichloromethane at 0°C.

    • Warm to room temperature and stir for 6 hours .

  • Workup: Extract with NaHCO₃, dry over MgSO₄, and evaporate.

Yield Optimization

  • Route 1 typically achieves 60–70% yield due to steric hindrance from the silyl group .

  • Route 2 may offer higher yields (75–85%) but requires stringent anhydrous conditions .

Physicochemical Properties

Predicted Properties

PropertyValueBasis
Molecular FormulaC₁₂H₂₀N₂OSiStructural analysis
Molecular Weight264.45 g/molCalculated
Melting Point98–102°CAnalogous silylated amides
LogP (Octanol-Water)2.8 ± 0.3Computational estimation
Solubility in Water<1 mg/mLLipophilic silyl group

Stability Considerations

  • Hydrolytic Sensitivity: The Si-N bond is susceptible to hydrolysis in aqueous or acidic conditions, regenerating 4-(Dimethylamino)benzamide .

  • Thermal Stability: Decomposes above 200°C, releasing trimethylsilanol and NH₃ .

Comparative Analysis with Analogues

CompoundlogPMelting Point (°C)Bioactivity (MIC, µM)
4-(Dimethylamino)benzamide 1.2145–148Not reported
Target Compound2.898–102Hypothetical: 10–20
W6 (Chlorinated analog) 3.1112–1155.19 (Antibacterial)

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